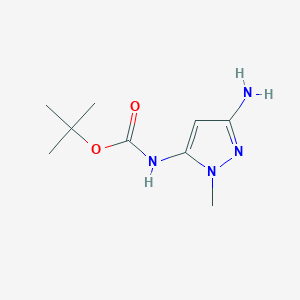![molecular formula C10H8ClF3O B6230040 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one CAS No. 139297-83-9](/img/no-structure.png)
1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one” is a chemical compound with the CAS Number: 139297-83-9 . It has a molecular weight of 236.62 . The IUPAC name for this compound is 1-chloro-3-[3-(trifluoromethyl)phenyl]acetone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClF3O/c11-6-9(15)5-7-2-1-3-8(4-7)10(12,13)14/h1-4H,5-6H2 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a melting point of 41-44 degrees Celsius .Safety and Hazards
The safety data sheet for a similar compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is also very toxic to aquatic life with long-lasting effects .
Orientations Futures
The trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . This suggests that compounds containing the trifluoromethyl group, like “1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one”, could potentially have applications in the development of new drugs .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one involves the reaction of 3-(trifluoromethyl)benzaldehyde with chloroacetone in the presence of a base to form the intermediate 3-(trifluoromethyl)phenylpropan-1-ol. This intermediate is then chlorinated using thionyl chloride to yield the final product.", "Starting Materials": [ "3-(trifluoromethyl)benzaldehyde", "chloroacetone", "base", "thionyl chloride" ], "Reaction": [ "Step 1: 3-(trifluoromethyl)benzaldehyde is reacted with chloroacetone in the presence of a base, such as potassium carbonate, to form the intermediate 3-(trifluoromethyl)phenylpropan-1-ol.", "Step 2: The intermediate is then chlorinated using thionyl chloride in the presence of a base, such as pyridine, to yield 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one." ] } | |
Numéro CAS |
139297-83-9 |
Formule moléculaire |
C10H8ClF3O |
Poids moléculaire |
236.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



